Home > Products > Screening Compounds P31014 > N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide - 1007047-20-2

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide

Catalog Number: EVT-3116623
CAS Number: 1007047-20-2
Molecular Formula: C18H16FN7O2
Molecular Weight: 381.371
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one []

    2. BAY 41-2272 (5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine) [, , ]

    • Compound Description: BAY 41-2272 is a soluble guanylyl cyclase (sGC) activator. Studies indicate it induces vasodilation in ovine pulmonary arteries and the corpus cavernosum. This vasodilation is attributed to both direct sGC activation and potentiation of nitric oxide effects. [, ] Further research suggests BAY 41-2272's sodium pump stimulation, independent of cGMP, contributes to its vasodilatory effects. []

    3. 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) []

    • Compound Description: CHMFL-FLT3-213 is a potent type II FLT3 kinase inhibitor, demonstrating strong inhibitory effects against FLT3-ITD mutants and related oncogenic mutations. It disrupts FLT3-ITD signaling pathways, induces apoptosis, and inhibits tumor growth in vivo. []

    4. Ibrutinib []

    • Compound Description: Ibrutinib is a known inhibitor of Bruton's tyrosine kinase. Research suggests it displays selective, moderate inhibitory activity against FLT3-ITD positive AML cells. []
    • Relevance: While structurally dissimilar to N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide, Ibrutinib's activity against FLT3-ITD positive AML cells makes it relevant. This is because the development of CHMFL-FLT3-213, a compound structurally related to N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide, stemmed from exploring Ibrutinib as a starting point for structure-guided drug design. []
    Overview

    N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide is a complex organic compound characterized by multiple functional groups and ring structures. It is primarily classified within the realm of medicinal chemistry due to its potential therapeutic applications. This compound features both pyrazole and pyrimidine rings, which are known for their biological activity, particularly in the inhibition of specific enzymes involved in cell cycle regulation.

    Source

    This compound has been synthesized and studied for its biological properties, particularly as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a critical enzyme in the regulation of the cell cycle. The synthesis and characterization of this compound have been documented in various scientific literature, including studies on its molecular structure and mechanisms of action against cancer cells.

    Classification

    The compound falls under the category of small molecule inhibitors, specifically targeting kinases involved in cell cycle control. Its structural complexity and the presence of fluorinated aromatic groups suggest potential applications in cancer therapy.

    Synthesis Analysis

    Methods

    The synthesis of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide typically involves multi-step organic reactions. The initial steps may include the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions involving appropriate precursors like 4-fluorophenyl derivatives and methylated pyrazoles.

    Technical Details

    1. Reagents: Common reagents include acetic anhydride for acetylation, various bases (e.g., potassium carbonate), and solvents such as dimethylformamide or toluene.
    2. Characterization: The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its molecular structure and purity.
    Molecular Structure Analysis

    Structure

    The molecular structure consists of a central pyrazolo[3,4-d]pyrimidine core with a 4-fluorophenyl group and a methoxyacetamide substituent. This arrangement contributes to its planar conformation, facilitating interactions with biological targets.

    Data

    • Molecular Formula: C18H16FN7O3
    • Molecular Weight: 397.4 g/mol
    • InChI: InChI=1S/C18H16FN7O3/c1-10-7-14(21-15(27)9-29-2)26(24-10)18-22-16-13(17(28)23-18)8-20-25(16)12-5-3-11(19)4-6-12/h3-8H,9H2,1-2H3,(H,21,27)(H,22,23,28)
    Chemical Reactions Analysis

    Reactions

    The primary reaction pathway involves the inhibition of Cyclin-Dependent Kinase 2 through competitive binding at the active site. This interaction prevents the phosphorylation of target substrates necessary for cell cycle progression.

    Technical Details

    The compound's ability to inhibit CDK2 is supported by biochemical assays that demonstrate reduced kinase activity in treated cell lines compared to controls. The structure-function relationship is crucial in understanding how modifications to the molecule affect its inhibitory potency.

    Mechanism of Action

    Process

    N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide acts as a selective inhibitor of CDK2. By binding to the ATP-binding site of CDK2, it prevents ATP from binding and thus halts kinase activity.

    Data

    This inhibition leads to cell cycle arrest at the G1/S transition phase, effectively preventing cellular proliferation. Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

    Physical and Chemical Properties Analysis

    Physical Properties

    The compound is typically solid at room temperature with a specific melting point that can be determined through differential scanning calorimetry or similar techniques.

    Chemical Properties

    It exhibits stability under standard laboratory conditions but may require careful handling due to its biological activity. Solubility studies indicate moderate solubility in organic solvents, which is relevant for formulation in pharmaceutical applications.

    Applications

    N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide has significant potential in scientific research as a tool for studying cell cycle regulation and as a candidate for cancer therapeutics. Its role as a CDK2 inhibitor positions it as a valuable compound in drug discovery efforts aimed at developing novel anticancer agents.

    Properties

    CAS Number

    1007047-20-2

    Product Name

    N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide

    IUPAC Name

    N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methoxyacetamide

    Molecular Formula

    C18H16FN7O2

    Molecular Weight

    381.371

    InChI

    InChI=1S/C18H16FN7O2/c1-11-7-15(23-16(27)9-28-2)26(24-11)18-14-8-22-25(17(14)20-10-21-18)13-5-3-12(19)4-6-13/h3-8,10H,9H2,1-2H3,(H,23,27)

    InChI Key

    JMXBOYYSRQNOGB-UHFFFAOYSA-N

    SMILES

    CC1=NN(C(=C1)NC(=O)COC)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.